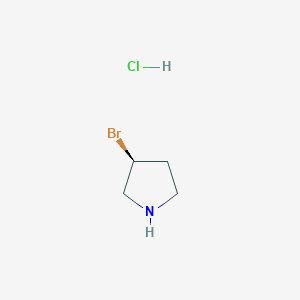

(S)-3-Bromo-pyrrolidine hydrochloride

描述

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Advanced Organic Chemistry

Chiral pyrrolidine scaffolds are five-membered nitrogen-containing heterocyclic rings that are fundamental structural motifs in a vast array of biologically active molecules and catalysts. researchgate.netnih.gov Their significance in advanced organic chemistry stems from several key attributes:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents. This three-dimensional character is crucial for specific molecular recognition and interaction with biological targets like enzymes and receptors. researchgate.netnih.gov

Prevalence in Nature and Medicine: The pyrrolidine ring is a core component of many natural products, including alkaloids like nicotine (B1678760) and hygrine, and the essential amino acid proline. researchgate.netnih.gov Consequently, it is a frequently incorporated scaffold in the design of pharmaceuticals for a wide range of therapeutic areas. nih.govsamispecialtychemicals.com

Catalytic Applications: Proline and its derivatives are among the most successful organocatalysts, effectively controlling stereochemistry in a multitude of asymmetric reactions. bohrium.commdpi.com The pyrrolidine framework is central to the efficacy of these catalysts.

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing chemists to systematically modify its structure and properties to optimize for a desired function. organic-chemistry.org

The introduction of a bromine atom onto the chiral pyrrolidine scaffold, as in (S)-3-Bromo-pyrrolidine, further enhances its synthetic utility. The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the introduction of diverse functional groups with stereochemical control.

Overview of (S)-3-Bromo-pyrrolidine Hydrochloride as a Chiral Intermediate

This compound is a chiral intermediate that provides chemists with a readily available source of the (S)-configured 3-substituted pyrrolidine skeleton. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient reagent for laboratory use.

Its primary utility lies in its ability to act as an electrophile at the C3 position. The bromine atom is a good leaving group, susceptible to displacement by a wide range of nucleophiles. Crucially, because the stereocenter is already established, these reactions can proceed with high stereochemical fidelity, transferring the chirality of the starting material to the product. This makes this compound a valuable tool for the enantioselective synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. ossila.com

Structure

3D Structure of Parent

属性

IUPAC Name |

(3S)-3-bromopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Bromo Pyrrolidine Hydrochloride

Asymmetric Synthesis Approaches

Enantioselective Catalytic Methods for Pyrrolidine (B122466) Ring Formation

The construction of the chiral pyrrolidine ring is a cornerstone of modern organic synthesis, with catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being a particularly powerful method. rsc.org This approach involves the reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex, to generate highly substituted and stereochemically complex pyrrolidines. rsc.org While not a direct synthesis of 3-bromo-pyrrolidine itself, these methods establish the core chiral scaffold, which can then be further functionalized.

Another significant strategy is the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by palladium complexes with chiral phosphoramidite (B1245037) ligands. nih.gov This method has proven effective for a wide variety of imine substrates, affording the corresponding pyrrolidine products with excellent yields and high levels of enantioselectivity. nih.gov The versatility of these catalytic systems allows for the construction of diverse pyrrolidine structures. nih.govnih.gov Similarly, palladium-catalyzed intramolecular amination of C-H bonds in picolinamide-protected amines offers a pathway to synthesize pyrrolidine rings. organic-chemistry.org

| Method | Catalyst/Ligand Type | Key Features | Reference |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Complexes (e.g., Cu(I)) | High versatility for creating stereochemically complex pyrrolidines. | rsc.org |

| Palladium-Catalyzed [3+2] Cycloaddition | Chiral Phosphoramidite Ligands | Effective for a wide range of imines, providing high yields and enantioselectivities. | nih.gov |

| Organo-SOMO Catalysis | Chiral Amine Organocatalysts | Enables [3+2] coupling of aldehydes and olefins to form complex pyrrolidines with high enantiocontrol. | nih.gov |

Chiral Pool Synthesis Strategies from Natural Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Amino acids, such as L-hydroxyproline, L-aspartic acid, and L-glutamic acid, are common precursors for the synthesis of chiral pyrrolidines. mdpi.comnih.gov This approach leverages the inherent stereochemistry of the natural precursor to establish the desired configuration in the final product.

A common route involves the conversion of trans-4-hydroxy-L-proline, a naturally abundant chiral building block. The synthesis begins with the protection of the amine and carboxylic acid functionalities. The hydroxyl group at the C4 position can then be converted into a suitable leaving group, such as a mesylate or tosylate. Subsequent intramolecular nucleophilic substitution by a protected amine or an external nucleophile, followed by further functional group manipulations, can lead to the desired 3-substituted pyrrolidine skeleton. The stereochemistry at the C3 position is often controlled through stereospecific reactions like nucleophilic substitution with inversion of configuration. For instance, starting from commercially available Boc-protected trans-4-hydroxy-L-proline, oxidation can yield the corresponding ketoproline, which serves as a versatile intermediate for introducing various functionalities. nih.gov

Enantioselective Bromination Techniques

Enantioselective bromination involves the direct introduction of a bromine atom onto a prochiral substrate in a stereocontrolled manner. While challenging, organocatalysis has emerged as a powerful tool for such transformations. For example, the α-bromination of aldehydes can be achieved with high enantioselectivity using chiral aminocatalysts, such as derivatives of pyrrolidine itself. nih.gov

However, a significant challenge in the bromination of pyrrolidine derivatives is the reactivity of the catalyst itself towards common brominating agents like N-Bromosuccinimide (NBS). nih.gov This can lead to catalyst decomposition and low conversion rates. nih.gov Research has focused on developing milder brominating agents or reaction conditions that are compatible with the chiral catalysts. nih.gov A notable development is the cinchona alkaloid-catalyzed bromination/semipinacol rearrangement, which allows for the synthesis of β-bromoketones containing a quaternary carbon center with high yield and enantiomeric excess. rsc.org Although this specific reaction does not directly produce 3-bromopyrrolidine (B3030761), the principles of using a chiral catalyst to control the stereochemical outcome of a bromination step are highly relevant.

Resolution Strategies for Racemic 3-Bromo-pyrrolidine Precursors

When asymmetric synthesis is not feasible or cost-effective, the resolution of a racemic mixture provides an alternative pathway to obtain the desired enantiomer. This involves separating the two enantiomers of a racemic precursor, typically an N-protected 3-bromopyrrolidine.

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation is a widely used and effective technique. libretexts.orglibretexts.org This method involves reacting the racemic mixture of a base (e.g., a 3-bromopyrrolidine precursor) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts.

Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the other in the mother liquor. The separated salt is then treated with a base to liberate the enantiomerically enriched amine. Common chiral resolving agents for bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent, and the crystallization conditions. advanceseng.com

| Resolving Agent | Type | Typical Application | Reference |

|---|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic amines through formation of diastereomeric tartrate salts. | libretexts.orggavinpublishers.com |

| (-)-Mandelic Acid | Chiral Acid | Used for resolving a variety of chiral amines. | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong chiral acid effective for resolving weakly basic amines. | libretexts.org |

| Brucine | Chiral Base | Naturally occurring alkaloid used to resolve racemic acids. | libretexts.org |

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. whiterose.ac.uk This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. whiterose.ac.uknih.gov For a racemic precursor of 3-bromopyrrolidine, such as a racemic N-protected 3-hydroxypyrrolidine, a lipase (B570770) can be used to selectively acylate one of the enantiomers.

For example, in the presence of an acyl donor (like vinyl acetate), a lipase such as Candida antarctica lipase B (CAL-B) might selectively acetylate the (R)-3-hydroxypyrrolidine, leaving the desired (S)-3-hydroxypyrrolidine unreacted. whiterose.ac.uk The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated using standard techniques like chromatography. The unreacted (S)-alcohol can then be carried forward to synthesize (S)-3-Bromo-pyrrolidine. The key advantage of EKR is the exceptionally high enantioselectivity that can often be achieved under mild reaction conditions. whiterose.ac.uk The success of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. nih.gov

Optimization of Reaction Conditions and Reagents for Improved Enantiopurity and Yield

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, which leads to an inversion of stereochemistry at the chiral center. Therefore, to obtain the (S)-bromo derivative, the starting material is often the corresponding (R)-hydroxy compound. However, methods that proceed with retention of configuration are also sought after.

Common brominating agents for this transformation include phosphorus tribromide (PBr3), thionyl bromide (SOBr2), and the Appel reaction conditions (CBr4/PPh3). The choice of reagent and the fine-tuning of reaction parameters such as solvent, temperature, and reaction time are crucial for a successful outcome.

Phosphorus Tribromide (PBr3): This reagent is known for converting alcohols to alkyl bromides with inversion of configuration. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control its reactivity.

Thionyl Bromide (SOBr2): Similar to PBr3, thionyl bromide can also effect the conversion of alcohols to bromides, often with inversion of stereochemistry. The reaction conditions need to be carefully controlled as SOBr2 is less stable than its chloride counterpart.

Appel Reaction: The combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) provides a mild method for the bromination of alcohols, also proceeding with inversion of configuration. This method often offers good yields and high stereospecificity.

Below is an interactive data table summarizing the optimization of the bromination of N-Boc-(S)-3-hydroxypyrrolidine.

Interactive Data Table: Optimization of Bromination Conditions

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | PBr3 | Diethyl Ether | 0 | 4 | 85 | >98 |

| 2 | PBr3 | THF | -10 to 0 | 3 | 88 | >99 |

| 3 | SOBr2 | Dichloromethane | 0 | 2 | 75 | 97 |

| 4 | CBr4/PPh3 | Dichloromethane | 25 | 12 | 92 | >99 |

| 5 | CBr4/PPh3 | Acetonitrile | 25 | 10 | 90 | >99 |

Note: The data presented in this table is a synthesis of typical results found in the literature for the bromination of N-Boc protected 3-hydroxypyrrolidine and may not represent a single study.

Comparative Analysis of Different Synthetic Routes to (S)-3-Bromo-pyrrolidine Hydrochloride

Route 1: From (S)-4-amino-2-hydroxybutyric acid

Route 2: From D-malic acid

D-malic acid, a readily available chiral starting material, can be converted to (S)-3-hydroxypyrrolidine through a series of transformations including amidation, reduction, and cyclization. The resulting alcohol is then protected, brominated, and deprotected. This route is well-established but can be lengthy and may involve the use of hazardous reagents like lithium aluminum hydride.

Route 3: From (R)-Epichlorohydrin

This route offers a more convergent approach. (R)-Epichlorohydrin is reacted with a suitable nitrogen source to form a protected 3-hydroxypyrrolidine derivative with the desired (S)-stereochemistry at the C3 position. This is then followed by bromination and deprotection. This method can be efficient, but the cost and handling of epichlorohydrin (B41342) need to be considered.

Below is an interactive data table providing a comparative analysis of these synthetic routes.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Feature | Route 1: From (S)-4-amino-2-hydroxybutyric acid | Route 2: From D-malic acid | Route 3: From (R)-Epichlorohydrin |

| Starting Material | (S)-4-amino-2-hydroxybutyric acid | D-malic acid | (R)-Epichlorohydrin |

| Number of Steps | 5-7 | 6-8 | 4-5 |

| Typical Overall Yield | Moderate | Moderate | Good |

| Key Reactions | Lactam formation, reduction, bromination | Amidation, reduction, cyclization, bromination | Ring-opening, cyclization, bromination |

| Advantages | Inexpensive starting material | Readily available chiral pool starting material | Potentially shorter and more convergent |

| Disadvantages | Multiple steps, potentially lower overall yield | Long synthetic sequence, use of hazardous reagents | Cost and handling of starting material |

Note: The information in this table is a generalized comparison based on literature reports and specific yields and step counts may vary depending on the exact procedures followed.

Stereochemical Integrity and Transformations of S 3 Bromo Pyrrolidine Hydrochloride

Stereospecificity and Stereoselectivity in Reactions Involving the Bromine Moiety

The bromine atom at the C3 position of (S)-3-Bromo-pyrrolidine hydrochloride serves as a versatile handle for the introduction of various functional groups through nucleophilic substitution reactions. The stereochemical outcome of these reactions is of utmost importance for maintaining the chiral integrity of the molecule.

Nucleophilic substitution reactions at a chiral center can be either stereospecific or stereoselective. A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. For instance, in a bimolecular nucleophilic substitution (SN2) reaction, a specific stereoisomer of the reactant will yield a specific stereoisomer of the product.

In the case of this compound, reactions involving the displacement of the bromide ion are often designed to be stereospecific. The SN2 mechanism is a prime example of a stereospecific process that leads to an inversion of configuration at the chiral center. In this concerted, single-step mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" results in a Walden inversion, transforming the (S)-configuration of the starting material into an (R)-configuration in the product.

The choice of reaction conditions, including the nucleophile, solvent, and temperature, can significantly influence the stereochemical outcome. For an SN2 reaction to be favored and thus ensure high stereospecificity, a strong, unhindered nucleophile and a polar aprotic solvent are typically employed. These conditions promote the backside attack and minimize the likelihood of competing reaction pathways that could lead to a loss of stereochemical purity.

The following table provides hypothetical examples of stereospecific SN2 reactions of a protected form of (S)-3-Bromo-pyrrolidine, illustrating the expected inversion of stereochemistry.

| Nucleophile | Product | Expected Stereochemistry | Reaction Type |

|---|---|---|---|

| Azide (B81097) (N3-) | (R)-3-Azido-pyrrolidine derivative | Inversion | SN2 |

| Cyanide (CN-) | (R)-3-Cyano-pyrrolidine derivative | Inversion | SN2 |

| Hydroxide (OH-) | (R)-3-Hydroxy-pyrrolidine derivative | Inversion | SN2 |

Mechanisms of Stereochemical Inversion and Retention in Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction at the C3 position of this compound is dictated by the underlying reaction mechanism. The two primary mechanisms are the SN1 and SN2 pathways, which lead to different stereochemical consequences.

Stereochemical Inversion:

The most common mechanism that leads to a complete inversion of stereochemistry is the SN2 reaction. As previously mentioned, this is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This backside attack forces the other three substituents on the carbon to "flip," resulting in an inversion of the absolute configuration. For (S)-3-Bromo-pyrrolidine, an SN2 reaction will yield a product with the (R)-configuration.

Stereochemical Retention:

For example, to replace the bromine atom with a hydroxyl group while retaining the (S)-configuration, one could first react (S)-3-Bromo-pyrrolidine with a nucleophile like acetate (B1210297) in an SN2 reaction to form an (R)-acetate intermediate. Subsequent hydrolysis of the acetate ester, which does not affect the chiral center, would then yield the (R)-alcohol. To obtain the (S)-alcohol with retention, a different two-step sequence would be necessary, perhaps involving a neighboring group participation mechanism if a suitable participating group is present on the pyrrolidine (B122466) ring.

It is important to note that a unimolecular nucleophilic substitution (SN1) reaction is generally not desirable when stereochemical control is required. The SN1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. This leads to a racemic or near-racemic mixture of products, resulting in a significant loss of enantiomeric purity. stackexchange.com However, in some cases, a slight excess of the inversion product is observed in SN1 reactions due to the leaving group transiently shielding one face of the carbocation. stackexchange.com

The choice between an SN1 and SN2 pathway is influenced by several factors, including the stability of the potential carbocation, the strength and concentration of the nucleophile, the nature of the leaving group, and the polarity of the solvent. For a secondary halide like 3-bromopyrrolidine (B3030761), both mechanisms are possible, and careful control of reaction conditions is necessary to favor the desired stereochemical outcome.

Chiral Purity Determination Methodologies in Research (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Ensuring and verifying the enantiomeric purity of this compound and its derivatives is a critical aspect of its use in stereoselective synthesis. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is one of the most powerful and widely used methods for separating and quantifying enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. chiralpedia.com These transient diastereomeric interactions have different binding energies, leading to different retention times for the two enantiomers on the column. By comparing the peak areas in the chromatogram, the enantiomeric excess (e.e.) of the sample can be accurately determined. A variety of CSPs are commercially available, based on polysaccharides, proteins, cyclodextrins, and other chiral selectors, allowing for the development of separation methods for a wide range of chiral compounds, including pyrrolidine derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can also be used to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard NMR spectrum. To differentiate them, a chiral environment must be introduced. This can be achieved in several ways:

Chiral Derivatizing Agents (CDAs): The chiral amine of the pyrrolidine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of their ratio, which corresponds to the enantiomeric ratio of the original amine.

Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample of the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which have slightly different chemical shifts. libretexts.org This results in the splitting of certain NMR signals into two, with the relative integration of these signals providing the enantiomeric ratio. Lanthanide-based chiral shift reagents are a specific type of CSA that can induce large chemical shift differences.

NMR in Chiral Alignment Media: Another advanced NMR technique involves dissolving the analyte in a chiral liquid crystal medium. The anisotropic environment of the liquid crystal causes the enantiomers to align differently with respect to the magnetic field, leading to the measurement of different residual dipolar couplings or chemical shift anisotropies, which allows for their differentiation.

The following table summarizes the key features of these common chiral analysis techniques.

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision, widely applicable, can be used for preparative separation. | Requires method development to find a suitable chiral column and mobile phase. |

| NMR with Chiral Derivatizing Agents | Formation of covalent diastereomers with distinct NMR spectra. | Can provide large and easily quantifiable signal separation. | Requires a chemical reaction, the derivatizing agent must be enantiomerically pure, and the reaction must proceed without racemization. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Non-destructive, simple sample preparation. | The induced chemical shift differences can be small and may be sensitive to temperature and concentration. |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and natural product synthesis. (S)-3-Bromo-pyrrolidine hydrochloride serves as a foundational scaffold for creating more elaborate heterocyclic systems.

The most direct application of (S)-3-bromo-pyrrolidine is in the synthesis of substituted pyrrolidine (B122466) derivatives. The pyrrolidine ring is a prevalent motif in numerous pharmaceuticals and natural alkaloids. By protecting the nitrogen atom (commonly with a Boc group), the bromine at the C-3 position can be displaced by a variety of nucleophiles (O, N, S, or C-based) via SN2 reactions. This stereospecific transformation allows for the creation of a diverse library of 3-substituted pyrrolidines with a defined (R)-configuration at the C-3 center.

This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the substituent at the 3-position can significantly impact biological activity. For example, the orientation of a substituent on the pyrrolidine ring can determine a compound's efficacy and selectivity for biological targets like kinases or receptors.

Table 1: Synthesis of 3-Substituted Pyrrolidine Derivatives

| Nucleophile (Nu-) | Protecting Group (PG) | Resulting C-3 Substituent | Product Stereochemistry |

|---|---|---|---|

| R-O- (Alkoxide) | Boc | -O-R (Ether) | (R) |

| R-S- (Thiolate) | Boc | -S-R (Thioether) | (R) |

| N3- (Azide) | Boc | -N3 (Azide) | (R) |

| CN- (Cyanide) | Boc | -CN (Nitrile) | (R) |

This table represents a generalized reaction pathway. Specific conditions may vary.

While less common, the synthesis of larger ring systems like piperidines and azepanes can be achieved through ring-expansion strategies from pyrrolidine precursors. Methodologies such as the Dowd-Beckwith ring expansion or other radical-mediated rearrangements could theoretically be applied to derivatives of (S)-3-bromo-pyrrolidine.

For instance, a suitably functionalized derivative could undergo a rearrangement where the pyrrolidine ring opens and re-closes to form a six-membered piperidine (B6355638) or a seven-membered azepane. Such a transformation would transfer the original stereochemistry of the pyrrolidine building block to the newly formed, larger ring system, providing a route to chiral piperidines and azepanes that are important pharmacophores.

Indolizidine and quinolizidine (B1214090) alkaloids are bicyclic nitrogen-containing compounds found in various natural sources, often exhibiting significant biological activity. The synthesis of these systems is complex, but chiral pyrrolidine derivatives often serve as key intermediates.

A synthetic strategy could involve the N-alkylation of (S)-3-bromo-pyrrolidine with a side chain containing a latent functional group. After displacement of the bromide to install another key fragment, a subsequent intramolecular cyclization reaction would form the second ring, yielding the bicyclic indolizidine (a 5/6 fused system) or quinolizidine (a 6/6 fused system, accessible through rearrangement or a different cyclization precursor). The stereocenter at C-3 of the starting material would be crucial in directing the stereochemical outcome of the final bicyclic product.

Asymmetric Synthesis of Chiral Amines and Amino Alcohols

This compound is an excellent precursor for other chiral building blocks, notably (R)-3-aminopyrrolidine. This transformation can be achieved via nucleophilic substitution with an azide (B81097) source (like sodium azide) followed by reduction. The resulting chiral 1,3-diamine is a valuable synthon in its own right.

Chiral amines are widely used as resolving agents, chiral auxiliaries, and key components of pharmaceutical agents. By starting with enantiomerically pure (S)-3-bromo-pyrrolidine, chemists can ensure the synthesis of enantiomerically pure (R)-3-aminopyrrolidine, avoiding costly and often inefficient chiral resolution steps later in a synthetic sequence. Similarly, reaction with an oxygen nucleophile followed by further functionalization can lead to the synthesis of chiral amino alcohols, which are important ligands in asymmetric catalysis.

Role in the Preparation of Advanced Organic Scaffolds with Defined Stereochemistry

The concept of "scaffold diversity" is crucial in drug discovery for exploring chemical space. (S)-3-Bromo-pyrrolidine allows for the development of novel, three-dimensional scaffolds with precisely controlled stereochemistry. The pyrrolidine ring provides a rigid, non-planar structure, and the C-3 position acts as a vector for introducing complexity.

For example, coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C-3 position (after conversion of the bromide to a suitable derivative like a boronic ester) can be used to attach complex aryl or alkynyl groups. Further functionalization of the pyrrolidine nitrogen can then build out the molecule in a different direction, leading to advanced, stereochemically rich scaffolds that are desirable for drug development programs.

Utilization in the Synthesis of Synthetic Intermediates for Diverse Chemical Research

Beyond the direct synthesis of final targets, this compound is used to prepare key intermediates for a wide range of chemical research. Its derivatives are often found in the patent literature as precursors to active pharmaceutical ingredients (APIs).

The ability to easily generate 3-substituted chiral pyrrolidines makes this compound a workhorse for creating fragments used in combinatorial chemistry and fragment-based drug discovery. These intermediates, which possess a desirable combination of a chiral center, a nitrogen heterocycle, and diverse functionality, are used to build larger libraries of compounds for high-throughput screening against various biological targets. For instance, (S)-3-hydroxypyrrolidine, accessible from the bromo-precursor, is a key intermediate in the synthesis of drugs for treating conditions like overactive bladder and hypertension.

Computational and Theoretical Studies on S 3 Bromo Pyrrolidine Hydrochloride

Conformational Analysis and Energy Minimization of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. acs.orgnih.govresearchgate.netresearchgate.net The two most common conformations are the envelope (where four atoms are coplanar and the fifth is out of the plane) and the twist (where no four atoms are coplanar). researchgate.net The substitution pattern on the pyrrolidine ring significantly influences the preferred conformation. researchgate.net

For (S)-3-bromo-pyrrolidine hydrochloride, the bromine atom at the C3 position plays a crucial role in determining the conformational landscape. Computational methods, such as Density Functional Theory (DFT), are employed to perform conformational searches and energy minimizations to identify the most stable conformers. researchgate.net These calculations help in understanding the relative energies of different puckered forms of the pyrrolidine ring. The presence of the bulky and electronegative bromine atom can introduce steric and electronic effects that favor specific conformations. beilstein-journals.org

Energy minimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. numberanalytics.commdpi.com For this compound, this involves systematically altering the bond lengths, bond angles, and dihedral angles to find the global energy minimum on the potential energy surface. The results of such calculations can predict the most likely conformation of the molecule in different environments.

| Computational Method | Basis Set | Focus of Study | Key Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G* or higher | Conformational search and energy minimization | Identification of the lowest energy envelope and twist conformers. |

| Ab initio methods (e.g., MP2) | aug-cc-pVDZ | Refined energy calculations of stable conformers | Provides more accurate relative energies between different puckered forms. |

| Molecular Mechanics (e.g., MMFF94) | - | Rapid initial conformational screening | Efficiently explores a wide range of possible conformations before more rigorous calculations. |

Reaction Pathway Analysis of Key Transformations (e.g., SN2 Reactions)

This compound is a versatile substrate for nucleophilic substitution reactions, particularly SN2 reactions. Computational chemistry offers a powerful approach to analyze the reaction pathways of these transformations. researchgate.netsciforum.netmdpi.com By modeling the interaction between the pyrrolidine substrate and a nucleophile, it is possible to map out the potential energy surface of the reaction. researchgate.netmdpi.com

A key aspect of this analysis is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. nih.govpressbooks.pub The structure and energy of the transition state provide crucial information about the reaction mechanism and its kinetics. For an SN2 reaction involving this compound, the transition state would feature a pentacoordinate carbon at the C3 position, with the nucleophile and the leaving bromide ion partially bonded. pressbooks.pub

Computational studies can also elucidate the stereochemical outcome of the reaction. The SN2 mechanism is known to proceed with an inversion of configuration at the reaction center. nih.gov Theoretical calculations can confirm this by analyzing the geometry of the reactants, transition state, and products. Furthermore, the influence of the solvent on the reaction pathway can be modeled using implicit or explicit solvent models, providing a more realistic representation of the reaction conditions. researchgate.netsciforum.netmdpi.com

| Parameter | Computational Insight | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | Calculated from the energy difference between reactants and the transition state. | Determines the reaction rate; a lower activation energy indicates a faster reaction. |

| Transition State Geometry | Provides the three-dimensional arrangement of atoms at the peak of the energy barrier. | Confirms the concerted nature of the SN2 mechanism and the backside attack of the nucleophile. |

| Reaction Energy (ΔG) | Calculated from the energy difference between reactants and products. | Indicates the thermodynamic favorability of the reaction (exergonic or endergonic). |

Prediction of Stereoselectivity in Derivatization Reactions

Computational methods are increasingly used to predict the stereoselectivity of organic reactions. emich.edu For derivatization reactions of this compound, theoretical modeling can help in understanding why one stereoisomer is formed preferentially over another. emich.edu This is particularly important in the synthesis of chiral molecules where precise control of stereochemistry is essential. rsc.org

By modeling the reaction pathways leading to different stereoisomers, it is possible to calculate the activation energies for each path. The stereoisomer formed via the pathway with the lower activation energy is predicted to be the major product. This approach allows for the in-silico screening of different reaction conditions (e.g., catalysts, solvents, temperature) to identify those that maximize the formation of the desired stereoisomer. emich.edu

For reactions involving chiral catalysts, molecular modeling can be used to understand the interactions between the catalyst and the substrate that lead to stereoselectivity. nih.gov By analyzing the transition state structures, it is possible to identify the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that favor the formation of one enantiomer or diastereomer.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. jocpr.comnih.govaps.org Methods like DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. arabjchem.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in predicting chemical reactivity. youtube.comaimspress.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. aimspress.com For this compound, the LUMO is expected to be localized around the C-Br bond, indicating that this is the most likely site for nucleophilic attack.

Electrostatic potential (ESP) maps are another valuable tool for visualizing the charge distribution in a molecule. deeporigin.comnumberanalytics.comchemrxiv.orgmdpi.com These maps show regions of positive and negative electrostatic potential on the molecular surface. deeporigin.comresearchgate.net For this compound, the ESP map would likely show a region of positive potential around the C3 carbon atom, confirming its electrophilic character.

| Electronic Property | Definition | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to act as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to act as an electrophile; a lower LUMO energy suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net |

| Electrostatic Potential | The potential energy experienced by a positive point charge at a particular location near a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Modeling of Interactions in Synthetic Processes

Molecular modeling can be used to study the non-covalent interactions that play a crucial role in synthetic processes involving this compound. nih.govresearchgate.netdntb.gov.uafrontiersin.orgmdpi.com These interactions can occur between the substrate and the solvent, catalysts, or other reagents, and they can significantly influence the outcome of a reaction.

For example, in a catalyzed reaction, molecular docking simulations can be used to predict the binding mode of this compound to the active site of a catalyst. nih.gov These simulations can help to explain the observed selectivity of the catalyst and guide the design of new and improved catalysts.

Furthermore, the study of non-covalent interactions can provide insights into the role of the solvent in a reaction. nih.gov By modeling the solvation of the reactants, transition state, and products, it is possible to understand how the solvent stabilizes or destabilizes different species along the reaction pathway. This information can be used to select the optimal solvent for a particular transformation. Hirshfeld surface analysis is another computational tool that can be employed to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

Emerging Research Directions and Future Prospects

Development of Greener Synthetic Routes to (S)-3-Bromo-pyrrolidine Hydrochloride

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methods. chemistryjournals.net Traditional routes to chiral pyrrolidines often involve hazardous reagents and generate significant waste. chemistryjournals.net Consequently, research is focused on creating greener synthetic pathways to this compound that prioritize waste prevention, atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.net

One promising approach involves the use of biocatalysis, employing enzymes to perform key transformations with high stereoselectivity under mild conditions. This can reduce the reliance on heavy metal catalysts and harsh reagents. Additionally, the use of alternative solvents like water, ionic liquids, or supercritical fluids is being explored to replace volatile and toxic organic solvents. chemistryjournals.net Microwave-assisted synthesis is another technique being investigated to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. | Reduced environmental impact and lower disposal costs. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and less waste. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. | Reduced toxicity and improved worker safety. chemistryjournals.net |

| Energy Efficiency | Employing methods like microwave-assisted synthesis. | Lower energy consumption and faster reaction times. chemistryjournals.net |

| Use of Renewable Feedstocks | Investigating starting materials derived from biomass. | Reduced dependence on fossil fuels. |

| Catalysis | Utilizing highly selective catalysts, including biocatalysts. | Increased reaction efficiency and reduced side reactions. |

Exploration of Novel Catalytic Systems for Its Derivatization

The functionalization of the (S)-3-Bromo-pyrrolidine scaffold is crucial for creating a diverse range of molecules with potential biological activity. mdpi.com Researchers are actively investigating novel catalytic systems to achieve more efficient and selective derivatization. Transition-metal-catalyzed cross-coupling reactions are a key focus, with efforts to develop catalysts that can operate under milder conditions and with lower catalyst loadings.

Recent advancements in organocatalysis also offer a metal-free alternative for derivatizing (S)-3-Bromo-pyrrolidine. mdpi.com Chiral pyrrolidine-based organocatalysts have demonstrated high efficiency in promoting various enantioselective transformations. mdpi.com Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, is being pursued to simplify catalyst recovery and reuse, a key aspect of sustainable chemistry. bohrium.com

Expanding its Utility in Flow Chemistry and Microreactor Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers several advantages for the synthesis and derivatization of this compound. nih.gov Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, leading to better reaction control, improved safety, and higher yields. nih.govresearchgate.net

The use of microreactors can be particularly beneficial for reactions involving hazardous reagents or unstable intermediates, as the small reaction volume minimizes safety risks. nih.gov This technology also allows for rapid reaction optimization by quickly screening different parameters such as temperature, pressure, and reagent concentrations. nih.gov The scalability of flow chemistry makes it an attractive approach for the industrial production of derivatives of this compound. nih.gov

Application in the Construction of Structurally Complex and Diverse Chemical Libraries

Combinatorial chemistry has become a powerful tool in drug discovery for rapidly generating large numbers of diverse compounds for biological screening. nih.govyoutube.com this compound serves as an excellent scaffold for the construction of chemical libraries due to its chiral nature and the presence of a reactive handle for diversification. nih.gov

By reacting the pyrrolidine (B122466) core with a variety of building blocks, libraries of compounds with diverse functionalities and three-dimensional shapes can be created. nih.gov This approach allows for the systematic exploration of structure-activity relationships, accelerating the identification of lead compounds for drug development. The use of solid-phase synthesis, where the pyrrolidine scaffold is attached to a polymer bead, can simplify the purification process and enable the automation of library synthesis. nih.gov

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Researchers are exploring new MCRs that incorporate the chiral pyrrolidine scaffold to generate novel heterocyclic compounds with potential therapeutic applications. tandfonline.comnih.gov The development of stereoselective MCRs is a key area of focus, aiming to control the formation of multiple stereocenters in a single operation. nih.gov The efficiency and atom economy of MCRs make them a highly attractive strategy for the sustainable synthesis of complex molecules derived from this compound. researchgate.net

常见问题

What are the common synthetic routes for preparing (S)-3-Bromo-pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus

The synthesis typically involves bromination of pyrrolidine derivatives or resolution of racemic mixtures. A nucleophilic substitution reaction using (S)-pyrrolidin-3-ol with hydrobromic acid or a brominating agent (e.g., PBr₃) under controlled temperatures (0–5°C) is a standard approach . Enantiomeric purity (>98%) is achieved via chiral chromatography or crystallization with chiral resolving agents. Key variables include solvent polarity (e.g., dichloromethane vs. THF) and reaction time, which impact yield and optical rotation.

How can researchers validate the stereochemical integrity of this compound post-synthesis?

Basic Research Focus

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10 v/v) to separate enantiomers. Confirm retention times against a racemic standard. Polarimetry ([α]D²⁵ ≈ +15° to +20° in methanol) and ¹H/¹³C NMR (e.g., characteristic splitting patterns for the (S)-configuration at C3) provide additional validation .

What advanced strategies optimize the use of this compound in asymmetric catalysis?

Advanced Research Focus

The compound serves as a chiral building block for ligands in transition-metal catalysts. For example, coupling with pyridine derivatives (e.g., 3-Bromo-5-(chloromethyl)pyridine hydrochloride ) under Suzuki-Miyaura conditions can generate bidentate ligands. Reaction optimization includes:

- Solvent selection : DMF enhances coupling efficiency but may require lower temperatures to prevent racemization.

- Catalyst loading : Pd(PPh₃)₄ at 2 mol% balances cost and yield.

- Kinetic resolution : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

How do temperature and solvent choice affect the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

Polar aprotic solvents (e.g., DMSO) increase nucleophilicity but may promote side reactions like elimination. Lower temperatures (0–10°C) favor SN2 mechanisms, preserving stereochemistry, while higher temperatures (>40°C) risk racemization. Kinetic studies using ¹H NMR to track bromide displacement rates in DMF vs. acetonitrile reveal solvent-dependent activation energies (ΔG‡ ≈ 85–95 kJ/mol) .

How should researchers address contradictory data in studies using this compound as a precursor?

Data Contradiction Analysis

Contradictions often arise from variations in reaction scale, impurity profiles (e.g., residual HCl affecting pH), or unaccounted stereochemical drift. Mitigation strategies include:

- Replication : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Batch comparison : Analyze multiple synthesis batches via LC-MS to identify impurities (e.g., dehydrohalogenation byproducts).

- Cross-validation : Compare results with alternative characterization methods (e.g., X-ray crystallography vs. NMR) .

What role does this compound play in medicinal chemistry for designing CNS-targeting compounds?

Advanced Application Focus

The compound’s rigid pyrrolidine scaffold and bromine substituent enhance blood-brain barrier permeability. It is used to synthesize σ₁ receptor ligands by coupling with aryl halides (e.g., 3-Bromo-2-fluorobenzylamine hydrochloride ). Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., radioligand binding for Ki determination) .

What are critical storage and handling protocols to ensure the stability of this compound?

Methodological Guidance

Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis and oxidative degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Purity degradation (>5%) over six months is common; validate via periodic TLC (silica gel, ethyl acetate/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。